4-Methyl-1,2-oxazolidin-4-ol is a heterocyclic organic compound classified under oxazolidines, which are five-membered cyclic amines containing an oxygen atom and a nitrogen atom in the ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
The compound can be sourced from various chemical suppliers and is often used in laboratory settings for research and development purposes. It is also featured in databases such as PubChem, which provides detailed chemical information and synthesis methods.
4-Methyl-1,2-oxazolidin-4-ol falls under the broader category of oxazolidines, which are characterized by their cyclic structure that includes both nitrogen and oxygen atoms. This classification is significant due to the compound's role in medicinal chemistry and its potential as a chiral auxiliary in asymmetric synthesis.
The synthesis of 4-Methyl-1,2-oxazolidin-4-ol typically involves several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields. For instance, microwave-assisted synthesis typically operates at temperatures between 120 °C to 150 °C .
The molecular structure of 4-Methyl-1,2-oxazolidin-4-ol can be represented as follows:
The compound features a five-membered ring with a hydroxyl group (-OH) at the 4-position and a methyl group (-CH₃) at the 1-position.
The structural data indicates that 4-Methyl-1,2-oxazolidin-4-ol possesses stereogenic centers that can lead to various stereoisomers, which are important in drug development due to their differing biological activities.
4-Methyl-1,2-oxazolidin-4-ol participates in several chemical reactions:
Common reagents used in these reactions include formaldehyde and transition metal catalysts that facilitate the formation of new bonds while maintaining the integrity of the oxazolidine structure.
The mechanism of action for 4-Methyl-1,2-oxazolidin-4-ol involves its interaction with biological targets such as enzymes and receptors. The compound may act as an inhibitor by binding to active sites on enzymes or altering their conformation, thereby affecting their activity. This property is particularly relevant in the development of enzyme inhibitors for therapeutic applications.
The chemical properties include stability under ambient conditions but may undergo hydrolysis or oxidation under extreme conditions or when exposed to strong oxidizing agents.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound and confirm its structure during synthesis.
4-Methyl-1,2-oxazolidin-4-ol has several important applications:
The medicinal exploration of oxazolidinones spans over seven decades, beginning with furazolidone (1940s), an early nitrofuran-oxazolidinone hybrid with antimicrobial properties targeting bacterial DNA [1]. This pioneering compound demonstrated the therapeutic potential of the oxazolidinone core but exhibited limitations in spectrum and safety. The subsequent development of cycloserine (1956), a 3-oxazolidinone isomer, marked a significant advancement as an antitubercular agent, though neurological toxicity restricted its utility [1].
The modern era of oxazolidinone pharmacology commenced with DuPont's discovery of DuP-105 and DuP-721 in the late 1980s, which established the N-aryl-oxazolidinone template as a structurally novel class of synthetic antibacterials [1]. This breakthrough culminated in the FDA approval of linezolid (2000), the first commercially successful oxazolidinone antibiotic. Linezolid's mechanism involves selective inhibition of bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S subunit, preventing formation of the 70S initiation complex—a target distinct from other antibiotic classes [2]. Its activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE, solidified oxazolidinones as essential antimicrobial scaffolds [1] [2].
Table 1: Evolution of Key Oxazolidinone-Based Therapeutics
Year | Compound | Significance |
---|---|---|
1940s | Furazolidone | First oxazolidinone-containing antimicrobial (2-oxazolidinone isomer) |
1956 | Cycloserine | First clinical 3-oxazolidinone isomer antitubercular agent |
1987 | DuP-721 | Prototypical N-aryloxazolidinone antibacterial (2-oxazolidinone) |
2000 | Linezolid | First FDA-approved oxazolidinone antibiotic (Gram-positive resistance) |
2014 | Tedizolid | Second-generation oxazolidinone with improved dosing profile |
2020s | Delpazolid | Clinical-stage oxazolidinone for drug-resistant tuberculosis |
Post-linezolid, research has focused on overcoming resistance mechanisms (primarily 23S rRNA mutations) and expanding spectrum of activity. This led to second-generation agents like tedizolid (2014), featuring enhanced potency and once-daily dosing [1]. Current clinical development targets tuberculosis, with delpazolid, sutezolid, and TBI-223 representing advanced candidates against drug-resistant M. tuberculosis strains [1]. These molecules incorporate structural modifications in the C- and D-rings while retaining the critical 2-oxazolidinone pharmacophore responsible for ribosomal binding [1].
The strategic value of 4-Methyl-1,2-oxazolidin-4-ol extends beyond direct biological activity into its utility as a chiral synthetic building block. Its structure incorporates three key functional elements: 1) a cyclic carbamate moiety capable of hydrogen bonding, 2) a stereogenic C4 carbon bearing a hydroxyl group, and 3) a methyl substituent that provides both steric influence and chemical stability. This combination enables diverse chemical transformations essential for complex molecule assembly.
Synthetic Accessibility: Multiple routes exist for constructing the 1,2-oxazolidin-4-ol core, with the most efficient being:
Table 2: Synthetic Methods for 1,2-Oxazolidin-4-ol Derivatives
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Iodocyclocarbamation | I₂, pyridine, ambient temperature | High functional group tolerance, racemic product | Requires halogen handling |
Asymmetric Synthesis | LiBr, Bu₃PO, xylene reflux | Enantioselective, high optical purity | Elevated temperature, catalyst cost |
Microwave-Assisted | Urea, ethanolamine, CH₃NO₂, MW | Rapid (minutes), high yields | Specialized equipment required |
Gold-Catalyzed Rearrangement | Au(I) complexes, propargylic carbamates | Access to 5-methylene derivatives | Precious metal catalyst |
Applications in Chiral Synthesis: The molecule's stereogenic center and functional group array facilitate its use in stereoselective reactions:
Oxazolidinone isomers exhibit profound pharmacological differences stemming from their distinct atomic arrangements. The position of the carbonyl group relative to the nitrogen and oxygen atoms creates three structural isomers—2-oxazolidinone, 3-oxazolidinone, and 4-oxazolidinone—each with unique properties [1] [2].
Structural and Electronic Properties:
Table 3: Comparative Analysis of Oxazolidinone Isomers
Property | 1,3-Oxazolidin-2-one | 1,2-Oxazolidin-4-ol | 3-Oxazolidinone |
---|---|---|---|
Representative Drugs | Linezolid, Tedizolid | 4-Methyl-1,2-oxazolidin-4-ol (synthetic intermediate) | Cycloserine |
Ring Atoms | O-C(=O)-N | O-N-C(=O) | O-C(=O)-N (different connectivity) |
Key Functional Groups | C5 Acetamidomethyl (antibacterials) | C4 Hydroxyl, C4 Methyl | C5 Amino/Exocyclic carbonyl |
Metabolic Stability | High (cyclic carbamate) | Moderate (hydroxyl susceptible to conjugation) | Low (ring opening) |
Primary Mechanism | Ribosomal protein synthesis inhibition | Versatile synthetic intermediate | D-Alanine racemase inhibition |
Hydrogen Bonding Capacity | Dual H-bond acceptor (C=O and morpholine) | Triple H-bonding (C=O, N, OH) | Dual H-bond (C=O and amino) |
Pharmacological Implications:
The structural isomerism thus dictates not only pharmacological target engagement but also physicochemical properties, metabolic fate, and therapeutic applications. This underlines why 4-methyl-1,2-oxazolidin-4-ol represents more than a structural variant—it constitutes a distinct pharmacophore with unique advantages in drug design beyond its antibacterial cousins.
Compounds Mentioned:Furazolidone, Cycloserine, Linezolid, Tedizolid, Delpazolid, Sutezolid, TBI-223, DuP-105, DuP-721, 4-Methyl-1,2-oxazolidin-4-ol, (R)-Rolipram
CAS No.: 26532-22-9
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.:
CAS No.: 108890-18-2